molecular formula C32H44O8 B190862 Cucurbitacin E CAS No. 18444-66-1

Cucurbitacin E

Cat. No.: B190862
CAS No.: 18444-66-1
M. Wt: 556.7 g/mol
InChI Key: NDYMQXYDSVBNLL-MUYMLXPFSA-N
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Description

Cucurbitacin E is a highly oxidated steroid that belongs to the family of cucurbitacins, which are tetracyclic triterpenoid saponins. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. This compound has garnered significant attention due to its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin E typically begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase. This is followed by a series of hydroxylation, acetylation, and glucosylation steps to produce this compound . The reaction conditions often involve the use of specific enzymes and catalysts to facilitate these transformations.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as Cucumis sativus (cucumber). High-performance thin-layer chromatography (HPTLC) is commonly used for the quantification and quality evaluation of this compound in different cultivars of Cucumis sativus . The mobile phase typically contains petroleum ether, ethyl acetate, and formic acid in specific ratios to achieve optimal separation and analysis.

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activities or to produce derivatives with specific properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. For example, the oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under controlled conditions .

Major Products: The major products formed from these reactions include various cucurbitacin derivatives, such as cucurbitacin I, J, K, and L. These derivatives often exhibit unique biological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

Chemistry: In chemistry, cucurbitacin E is used as a lead compound for the synthesis of novel derivatives with enhanced biological activities. Researchers explore its chemical properties to develop new therapeutic agents.

Biology: In biological research, this compound is investigated for its role in modulating cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapies .

Medicine: this compound is being explored for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Its ability to inhibit key signaling pathways involved in disease progression makes it a valuable compound for drug development .

Industry: In the pharmaceutical industry, this compound is used as a reference compound for quality control and standardization of herbal medicines. Its presence in traditional Chinese medicines highlights its importance in alternative and complementary therapies .

Comparison with Similar Compounds

Uniqueness of Cucurbitacin E: this compound stands out due to its ability to selectively increase the chemosensitivity of cancer cells to anticancer drugs. This unique property makes it a valuable compound for combination therapies in cancer treatment.

Properties

IUPAC Name

[(E,6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYMQXYDSVBNLL-MUYMLXPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030496
Record name Cucurbitacin E
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18444-66-1
Record name Cucurbitacin E
Source CAS Common Chemistry
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Record name Cucurbitacin E
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Record name Cucurbitacin E
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Record name Cucurbitacin E
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Record name Cucurbitacin E
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Record name 2,16α,20,25-tetrahydroxy-9β-methyl-10α,-19-norlanosta-1,5,23(E)-triene-3,11,22-trione 25-acetate
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Record name CUCURBITACIN E
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Cucurbitacin E interact with cells to exert its effects?

A: this compound has been shown to interact with various cellular targets and pathways. One key interaction involves binding to filamentous actin (F-actin), specifically at the Cys257 residue. [] This interaction inhibits actin depolymerization, disrupting the normal dynamics of the actin cytoskeleton. [, ]

Q2: What are the downstream effects of this compound's interaction with its targets?

A2: CuE's interaction with F-actin leads to significant downstream effects, including:

  • Inhibition of Cell Proliferation: Disrupting actin dynamics can directly inhibit cell division, leading to decreased proliferation in various cancer cell lines. [, , , , , , , ]
  • Induction of Apoptosis: CuE has been shown to induce apoptosis, a programmed cell death mechanism, in several cancer cell lines through both caspase-dependent and mitochondria-dependent pathways. [, , , ]
  • Cell Cycle Arrest: Research indicates that CuE can induce cell cycle arrest at the G2/M phase, halting cell division and ultimately impacting cell proliferation. [, , , , ]
  • Modulation of Signaling Pathways: CuE has been implicated in modulating various signaling pathways, including STAT3, NF-κB, PI3K/Akt, and mTOR, which play crucial roles in inflammation, cell survival, and proliferation. [, , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C32H44O8, and its molecular weight is 556.7 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra, have been used to characterize and confirm the structure of this compound. [, , , ]

Q5: What is known about the stability of this compound in different solutions?

A: this compound's stability is influenced by factors like concentration, pH, and solvent. It exhibits light sensitivity and degrades faster with increasing pH. [] Its photolysis rate is higher in methanol compared to ethanol. []

Q6: Does this compound possess any catalytic properties?

A6: Based on the provided research, this compound is not typically recognized for having catalytic properties. Its primary mechanisms of action revolve around binding and modulating cellular targets, rather than catalyzing chemical reactions.

Q7: Have computational methods been used to study this compound?

A: Yes, molecular docking studies have been used to investigate the binding affinity and interactions of this compound with potential target proteins, such as those involved in Mycobacterium tuberculosis metabolism. [] This type of research aids in understanding its mechanism of action and potential therapeutic applications.

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